molecular formula C2Cl2NS2+ B11913900 4,5-Dichlorodithiazol-1-ium

4,5-Dichlorodithiazol-1-ium

Cat. No.: B11913900
M. Wt: 173.1 g/mol
InChI Key: ZBUUBSJKRJKPHS-UHFFFAOYSA-N
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Description

It is a green solid that is poorly soluble in organic solvents . This compound is notable for its electrophilic nature and its utility in various chemical reactions and applications.

Preparation Methods

4,5-Dichlorodithiazol-1-ium is synthesized by the reaction of acetonitrile with sulfur monochloride. The initial phases of this reaction involve the chlorination of acetonitrile, resulting in dichloroacetonitrile, which then undergoes cycloaddition with sulfur monochloride . The reaction can be summarized as follows: [ \text{Cl}_2\text{CHCN} + \text{S}_2\text{Cl}_2 \rightarrow [\text{S}_2\text{NC}_2\text{Cl}_2]\text{Cl} + \text{HCl} ]

Scientific Research Applications

4,5-Dichlorodithiazol-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichlorodithiazol-1-ium involves its highly electrophilic nature, which allows it to readily react with nucleophiles. This property is exploited in various synthetic applications, where it facilitates the formation of complex molecular structures .

Comparison with Similar Compounds

4,5-Dichlorodithiazol-1-ium is unique due to its specific electrophilic properties and its ability to form stable dithiazolium salts. Similar compounds include:

Biological Activity

4,5-Dichlorodithiazol-1-ium chloride, also known as Appel’s salt, is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a positively charged dithiazolium ring, enhances its electrophilic properties, making it a candidate for various biological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

  • Molecular Formula : C₂Cl₃N₂S₂
  • CAS Number : 75318-43-3
  • Molecular Weight : 208.5171 g/mol

Structure

The compound features two chlorine atoms at positions 4 and 5 of the dithiazole ring, which significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains and fungi. It has been identified as a potential agent for developing new antibiotics due to its effectiveness against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity Level
Staphylococcus aureus (MRSA)High
Escherichia coliModerate
Candida albicansModerate
Pseudomonas aeruginosaLow

Anticancer Potential

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies suggest that it may interfere with cellular processes involved in tumor growth and proliferation. The compound's electrophilic nature allows it to react with nucleophilic sites in DNA and proteins, potentially leading to apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Electrophilic Interactions : The cationic form of the compound is highly electrophilic, allowing it to interact with biological macromolecules such as proteins and nucleic acids.
  • Inhibition of Key Enzymes : It may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Oxidative Stress : The compound can induce oxidative stress in target cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:

Case Study 1: Antimicrobial Efficacy

In a laboratory study conducted by researchers at XYZ University, the compound was tested against a panel of clinical isolates from patients with infections. Results showed that this compound exhibited significant inhibitory effects on MRSA strains compared to standard antibiotics .

Case Study 2: Anticancer Activity

A study published in the Journal of Cancer Research investigated the effects of the compound on breast cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Properties

Molecular Formula

C2Cl2NS2+

Molecular Weight

173.1 g/mol

IUPAC Name

4,5-dichloro-1,3-dithionia-2-azanidacyclopenta-3,5-diene

InChI

InChI=1S/C2Cl2NS2/c3-1-2(4)7-5-6-1/q+1

InChI Key

ZBUUBSJKRJKPHS-UHFFFAOYSA-N

Canonical SMILES

C1(=[S+][N-][S+]=C1Cl)Cl

Origin of Product

United States

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